

Tautomerism of 2,6-Dihydroxyquinoline

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An In-Depth Technical Guide to the Tautomerism of 2,6-Dihydroxyquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] The physicochemical properties and biological activity of substituted quinolines are profoundly influenced by the phenomenon of tautomerism, particularly in hydroxylated derivatives.[3] This guide provides a detailed scientific exploration of the tautomeric behavior of **2,6-dihydroxyquinoline**. We will dissect the potential tautomeric forms, analyze the governing physicochemical principles, and present a multi-faceted approach for characterization, integrating advanced spectroscopic and computational methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical molecular behavior.

The Principle of Tautomerism in Hydroxyquinolines

Tautomers are structural isomers that are in dynamic equilibrium, readily interconverting through a process that typically involves the migration of a proton.[4] In the context of hydroxyquinolines, two primary types of tautomerism are observed: keto-enol and lactam-lactim.

- **Lactam-Lactim Tautomerism:** This is a specific form of amide-imidol tautomerism occurring in cyclic systems.[5][6] For 2-hydroxyquinoline, the equilibrium is between the hydroxyl-imine (lactim) form and the cyclic amide (lactam) form, also known as 2(1H)-quinolinone or carbostyryl.[3]

- Keto-Enol Tautomerism: This involves the interconversion between a ketone (keto form) and a hydroxyl-alkene (enol form).

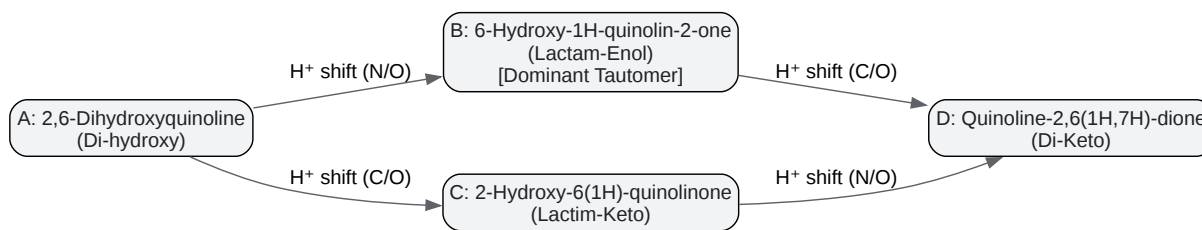
For 2-hydroxyquinoline, extensive spectroscopic and computational studies have unequivocally demonstrated that the tautomeric equilibrium overwhelmingly favors the lactam (keto) form in the solid state and in most solvents.[3][7][8] This preference is driven by the superior thermodynamic stability of the cyclic amide group and its capacity for forming strong, stabilizing hydrogen-bonded dimers.[3] This foundational principle is paramount to understanding the more complex case of **2,6-dihydroxyquinoline**.

The Tautomeric Landscape of 2,6-Dihydroxyquinoline

The introduction of a second hydroxyl group at the C6 position expands the number of potential tautomeric structures. The official IUPAC name for this compound, 6-hydroxy-1H-quinolin-2-one, strongly indicates that the molecule preferentially exists with the C2 position as a lactam and the C6 position as a hydroxyl group.[9] Let's analyze the plausible forms and their theoretical stability.

- Di-hydroxy (Lactim-Enol) Form (A):**2,6-dihydroxyquinoline**. This form retains full aromaticity in both rings but contains the less stable lactim functionality at C2.
- Keto-Enol (Lactam-Enol) Form (B):6-hydroxy-1H-quinolin-2-one. This is the most probable dominant tautomer. It benefits from the highly stable lactam group at C2 while preserving the aromaticity of the carbocyclic (benzene) ring containing the C6-hydroxyl group.
- Enol-Keto (Lactim-Keto) Form (C):2-hydroxy-6(1H)-quinolinone. This form disrupts the aromaticity of the benzene ring, making it significantly less stable than form B.
- Di-Keto Form (D):Quinoline-2,6(1H,7H)-dione. This tautomer has severely disrupted aromaticity in both rings and is expected to be the least stable.

The equilibrium is therefore heavily skewed towards the 6-hydroxy-1H-quinolin-2-one (B) tautomer, which achieves the optimal balance of a stable cyclic amide and preservation of aromaticity.



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Caption: Plausible tautomeric equilibria for **2,6-dihydroxyquinoline**.

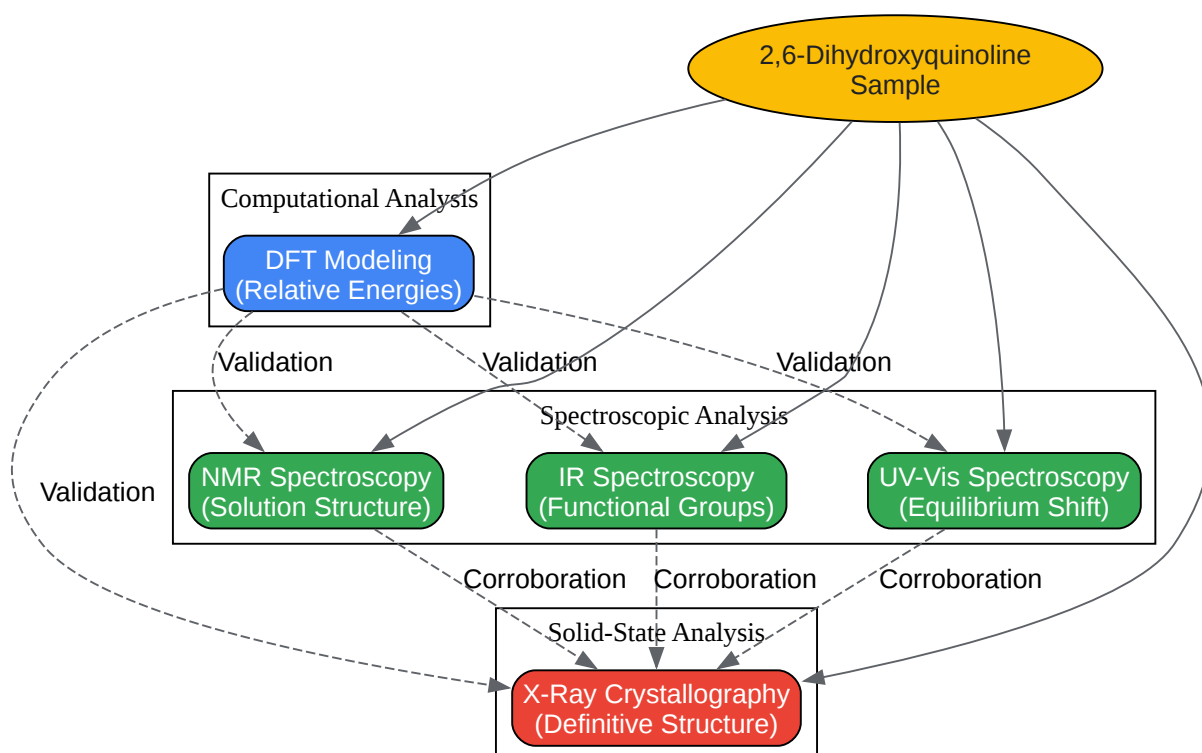
Factors Governing Tautomeric Equilibrium

The predominance of a single tautomer is not absolute and can be influenced by several environmental and structural factors. Understanding these factors is crucial for controlling and predicting the molecule's behavior in different applications.

- **Solvent Polarity:** The lactam form is significantly more polar than the lactim form. Therefore, polar protic and aprotic solvents will preferentially solvate and stabilize the 6-hydroxy-1H-quinolin-2-one tautomer, further shifting the equilibrium in its favor.[2][3] Nonpolar solvents may slightly increase the population of the less polar di-hydroxy form, but the lactam is expected to remain dominant.
- **Hydrogen Bonding:** The N-H and C=O groups of the lactam functionality are excellent hydrogen bond donors and acceptors, respectively. In the solid state and in concentrated solutions, 6-hydroxy-1H-quinolin-2-one can form highly stable intermolecular hydrogen-bonded dimers, which is a major driving force for its predominance.[3] The C6-hydroxyl group can also participate in the hydrogen-bonding network.
- **pH:** The molecule possesses multiple ionizable sites: the acidic N-H proton in the lactam form (pKa ~11-12), the phenolic C6-OH group (pKa ~9-10), and the more acidic lactim C2-OH group in the minor tautomer. Changes in pH will lead to protonation or deprotonation, forming different ionic species which can alter the observed properties and reactivity.

Methodologies for Tautomer Characterization

A combination of spectroscopic and computational techniques is required for the unambiguous characterization of the tautomeric equilibrium.



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Caption: Integrated workflow for the characterization of tautomerism.

Experimental Protocols

Objective: To determine the dominant tautomeric form in solution.

Methodology:

- Sample Preparation: Dissolve ~5-10 mg of **2,6-dihydroxyquinoline** in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is polar and effectively solubilizes both N-H and O-H protons).
- ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
 - Expected Observation for 6-hydroxy-1H-quinolin-2-one:
 - A downfield, exchangeable singlet corresponding to the N1-H proton.
 - An exchangeable singlet for the C6-OH proton.
 - Absence of a signal for a C2-OH proton.
 - Characteristic signals for the aromatic and vinyl protons on the quinoline ring system.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
 - Expected Observation for 6-hydroxy-1H-quinolin-2-one:
 - A signal in the range of 160-165 ppm corresponding to the C2 carbonyl (C=O) carbon. This is a key diagnostic peak.
 - A signal for the C4 carbon that is significantly upfield compared to what would be expected for a C=N bond in a lactim form.[\[10\]](#)

Causality: The chemical shifts and the presence/absence of specific exchangeable protons (N-H vs. O-H) provide direct evidence of the bonding arrangement and thus the dominant tautomer in the chosen solvent.

Objective: To observe the tautomeric equilibrium and its dependence on solvent polarity.

Methodology:

- Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

- Solvent Series: Prepare a series of dilute, equimolar solutions in a range of solvents of varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).
- Spectral Acquisition: Record the UV-Vis absorption spectrum (typically 200-500 nm) for each solution.
- Data Analysis:
 - Compare the absorption maxima (λ_{max}) across the solvent series. The lactam and lactim forms are different chromophores and will absorb at different wavelengths.
 - Look for the presence of an isosbestic point—a specific wavelength where the molar absorptivity of both tautomers is equal. The observation of a clean isosbestic point is strong evidence for a two-component equilibrium.[\[2\]](#)[\[11\]](#)

Causality: By systematically changing the solvent environment, one can perturb the tautomeric equilibrium. The resulting spectral shifts provide indirect but powerful evidence of the equilibrium's existence and nature.

Objective: To unambiguously determine the tautomeric form in the solid state.

Methodology:

- Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[\[12\]](#)
- Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays to collect diffraction data.
- Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. This will yield precise atomic coordinates, bond lengths, and bond angles.
- Structural Validation: The refined structure will unequivocally show the location of the hydrogen atom (on N1 or O2) and the nature of the C2-O and C2-N bonds, confirming the tautomeric form. The C2=O bond length will be characteristic of a double bond ($\sim 1.23 \text{ \AA}$), while the C2-N bond will be a single bond ($\sim 1.37 \text{ \AA}$).

Causality: X-ray crystallography provides a direct, high-resolution snapshot of the molecule's three-dimensional structure in the crystalline lattice, leaving no ambiguity about the tautomeric form present.^{[13][14]}

Computational Protocol

Objective: To calculate the relative thermodynamic stabilities of all plausible tautomers and support experimental findings.

Methodology:

- **Structure Construction:** Build the 3D structures of all plausible tautomers (A, B, C, and D) in silico.
- **Geometry Optimization:** Perform full geometry optimization and frequency calculations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Calculations should be run for the gas phase and with a solvent continuum model (e.g., PCM for water or DMSO) to simulate solution conditions.^[15]
- **Energy Calculation:** From the output, extract the Gibbs free energy (G) for each optimized tautomer.
- **Relative Stability Analysis:** Calculate the relative free energy (ΔG) of each tautomer with respect to the most stable one. A lower ΔG indicates greater thermodynamic stability.

Causality: Quantum chemical calculations provide a robust theoretical framework for understanding the intrinsic stability of each tautomer. A strong correlation between the calculated lowest-energy tautomer and the experimentally observed form serves as a powerful validation of the overall analysis.^{[1][16]}

Data Summary and Interpretation

Based on extensive studies of analogous systems, the following quantitative data are predicted for the tautomeric equilibrium of **2,6-dihydroxyquinoline**.

Table 1: Predicted Relative Stabilities and Spectroscopic Data

Tautomer	Form	Predicted Relative Free Energy (ΔG) (kcal/mol)	Expected ^{13}C NMR Shift (C2)	Expected IR Stretch (C=O)
6-hydroxy-1H-quinolin-2-one	B	0 (Reference)	~162 ppm	~1660 cm^{-1}
2,6-dihydroxyquinoline	A	+5 to +7	~155 ppm	N/A
2-hydroxy-6(1H)-quinolinone	C	> +15	~158 ppm	~1640 cm^{-1}
Quinoline-2,6(1H,7H)-dione	D	> +20	~163 ppm	~1660, ~1640 cm^{-1}

Note: These values are illustrative, based on known data for 2-hydroxyquinoline and related structures.[\[1\]](#)[\[3\]](#)[\[17\]](#)

Conclusion and Implications for Drug Development

The comprehensive analysis presented in this guide strongly supports the conclusion that **2,6-dihydroxyquinoline** exists predominantly as its 6-hydroxy-1H-quinolin-2-one tautomer (a lactam-enol form). This preference is rooted in the thermodynamic stability of the cyclic amide functionality and the preservation of aromaticity in the carbocyclic ring.

For professionals in drug discovery and development, this knowledge is not merely academic. The dominant tautomer is the biologically relevant structure. Its specific shape, hydrogen bonding capabilities (N-H donor, C=O acceptor, OH donor/acceptor), and polarity dictate how the molecule interacts with biological targets, its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[\[18\]](#) Misidentification of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of drug candidates. Therefore, the rigorous application of the integrated analytical workflow described herein is an essential step in the rational design of novel quinoline-based therapeutics.

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